Ammonium hydrogenphosphite Ammonium hydrogenphosphite
Brand Name: Vulcanchem
CAS No.: 51503-61-8
VCID: VC7472329
InChI: InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2
SMILES: [NH4+].[NH4+].OP([O-])[O-]
Molecular Formula: H9N2O3P
Molecular Weight: 116.057

Ammonium hydrogenphosphite

CAS No.: 51503-61-8

Cat. No.: VC7472329

Molecular Formula: H9N2O3P

Molecular Weight: 116.057

* For research use only. Not for human or veterinary use.

Ammonium hydrogenphosphite - 51503-61-8

Specification

CAS No. 51503-61-8
Molecular Formula H9N2O3P
Molecular Weight 116.057
IUPAC Name diazanium;hydrogen phosphite
Standard InChI InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2
Standard InChI Key BKDZEHRQSMRTPR-UHFFFAOYSA-P
SMILES [NH4+].[NH4+].OP([O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ammonium hydrogenphosphite consists of two ammonium cations (NH4+\text{NH}_4^+) and one hydrogen phosphite anion (HPO32\text{HPO}_3^{2-}). Its IUPAC name is diazanium hydrogen phosphite, and it is recognized by the CAS number 51503-61-8 .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaH9N2O3P\text{H}_9\text{N}_2\text{O}_3\text{P}PubChem
Molecular Weight116.06 g/molChemBK
Density (anhydrous)1.619 g/cm³CRC Handbook
Melting PointDecomposes at 155°CChemBK
Solubility in WaterHighly solubleChemSpider

Structural Insights

The compound’s SMILES notation ([NH4+].[NH4+].OP([O])[O]\text{[NH}_4^+].[\text{NH}_4^+].\text{OP}([\text{O}^-])[\text{O}^-]) highlights its ionic structure, with hydrogen bonding between the ammonium and phosphite ions . X-ray diffraction studies of related phosphites, such as benzylammonium dihydrogen phosphite, reveal layered networks stabilized by hydrogen bonds .

Synthesis and Production

Conventional Methods

Ammonium hydrogenphosphite is typically synthesized via neutralization of phosphorous acid (H3PO3\text{H}_3\text{PO}_3) with ammonia (NH3\text{NH}_3):

H3PO3+2NH3(NH4)2HPO3\text{H}_3\text{PO}_3 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{HPO}_3

Purification involves precipitation using agents like sodium carbonate or barium carbonate .

Advanced Techniques

Recent innovations include continuous flow synthesis (CFS), which enhances throughput by a factor of 10 compared to batch processes. This method operates at low temperatures (<100°C) and reduces particle size, improving material consistency .

Physical and Chemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 155°C, releasing ammonia and forming phosphorus oxides . The hydrate form (H11N2O4P\text{H}_{11}\text{N}_2\text{O}_4\text{P}) loses water molecules at 50–100°C .

Reactivity

Ammonium hydrogenphosphite acts as a reducing agent, converting to phosphate (PO43\text{PO}_4^{3-}) under oxidative conditions. This property is exploited in flame retardants, where it synergizes with compounds like zinc borate .

Applications

Agriculture

  • Fungicide and Fertilizer: Phosphite ions (HPO32\text{HPO}_3^{2-}) suppress pathogens like Phytophthora cactorum in apple orchards. Foliar sprays (12 g phosphorous acid/tree) increase yield by 15–20% .

  • Biostimulant: Enhances phosphorus uptake in phosphate-starved plants, though it cannot replace phosphate fertilizers .

Table 2: Agricultural Efficacy

ApplicationEffectStudy
Foliar Spray87.6% oxidation of H3PO3\text{H}_3\text{PO}_3 to H3PO4\text{H}_3\text{PO}_4ChemBK
Soil AmendmentReduces Pythium damping-off by 40%APS Journal

Industrial Uses

  • Flame Retardants: Incorporated into polymers (e.g., polypropylene) with ammonium polyphosphate, reducing peak heat release rates by 30% .

  • Coordination Chemistry: Forms stable complexes with transition metals, enabling applications in catalysis .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Peaks at 950 cm1^{-1} (P–O stretching) and 3,400 cm1^{-1} (N–H stretching) confirm functional groups .

  • X-ray Diffraction (XRD): Reveals monoclinic crystal symmetry (space group P21_1/c) with lattice parameters a = 7.2 Å, b = 10.5 Å .

Computational Studies

Density functional theory (DFT) simulations align with experimental data, predicting bond lengths of 1.54 Å (P–O) and 1.01 Å (N–H) .

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